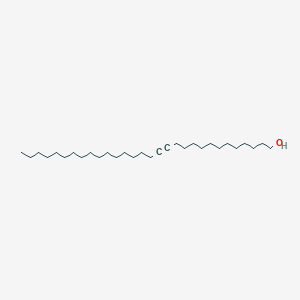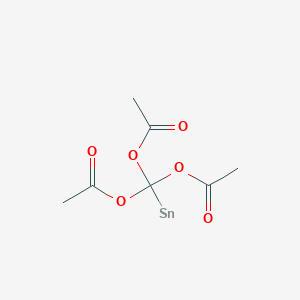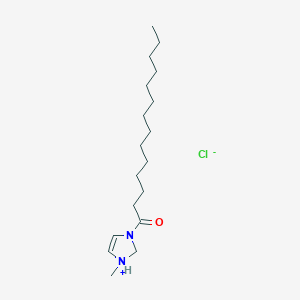![molecular formula C11H16N2 B14326804 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- CAS No. 106673-75-0](/img/structure/B14326804.png)
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- is an organic compound with the molecular formula C11H16N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a (4-ethenylphenyl)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- can be synthesized through several methods. One common method involves the reaction of ethylenediamine with (4-ethenylphenyl)methyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the (4-ethenylphenyl)methyl group enhances its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: The parent compound, which lacks the (4-ethenylphenyl)methyl group.
1,2-Diaminopropane: A chiral analog of ethylenediamine.
N-Methylethylenediamine: A derivative where one of the amino groups is methylated.
Uniqueness
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- is unique due to the presence of the (4-ethenylphenyl)methyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
106673-75-0 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
N'-[(4-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6,13H,1,7-9,12H2 |
InChI-Schlüssel |
WLRJEEHPOZXDMF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)










